7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
Descripción
7-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a pentyl chain at position 3 and a 1,2,4-oxadiazole ring at position 5. The oxadiazole moiety is further functionalized with a 3,4-dimethylphenyl group. This structure combines the rigidity of the quinazoline-dione system with the bioisosteric properties of the 1,2,4-oxadiazole ring, which is known for enhancing metabolic stability and binding affinity in medicinal chemistry . The pentyl chain may influence lipophilicity and membrane permeability, while the dimethylphenyl group contributes to π-π stacking interactions in biological targets.
Propiedades
IUPAC Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-4-5-6-11-27-22(28)18-10-9-17(13-19(18)24-23(27)29)21-25-20(26-30-21)16-8-7-14(2)15(3)12-16/h7-10,12-13H,4-6,11H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBIIGIMTKVCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H24N4O3
- Molecular Weight : 404.47 g/mol
- CAS Number : 1207039-24-4
- Structure : The compound features a quinazoline core substituted with an oxadiazole and a dimethylphenyl group.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of quinazoline are known to inhibit various kinases involved in tumor progression. The specific compound has been evaluated for its effects on cancer cell lines and shown to have promising results.
-
Mechanism of Action :
- The compound may act by inhibiting key kinases associated with cancer cell proliferation. Kinases such as TRKA (neurotrophic receptor kinase), DYRK1A/B (dual-specificity tyrosine-phosphorylation-regulated kinase), and CK1δ (casein kinase 1 delta) are critical in cellular signaling pathways that regulate growth and survival in cancer cells .
-
In Vitro Studies :
- In vitro assays have demonstrated that the compound significantly reduces cell viability in various cancer cell lines. Specific IC50 values have been reported indicating the concentration required to inhibit 50% of cell growth. For example, one study reported IC50 values for related compounds against DYRK1A at approximately 43 nM .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development. Modifications to the quinazoline or oxadiazole moieties can lead to variations in potency and selectivity against different kinases.
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione | DYRK1A | 43 |
| Other Analogues | TRKA | <20% activity remaining at 1 µM |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Kinase Inhibition Study :
- Cell Viability Assays :
Comparación Con Compuestos Similares
The compound belongs to a class of quinazoline-dione derivatives modified with 1,2,4-oxadiazole substituents. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues with Oxadiazole Moieties
7-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione Structural Differences: The 3,4-dimethylphenyl group in the target compound is replaced with a 3,4-dimethoxyphenyl group, and the pentyl chain is substituted with a 3-methoxybenzyl group. However, the benzyl group may reduce lipophilicity compared to the pentyl chain . Synthetic Route: Similar cyclocondensation strategies are employed, but the methoxybenzyl group requires additional protection/deprotection steps during synthesis.
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Core Structure: These analogs replace the quinazoline-dione core with a thieno[2,3-d]pyrimidine-2,4-dione system. Bioactivity: Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the oxadiazole-thienopyrimidine hybrid structure may target bacterial enzymes like DNA gyrase .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 7-[3-(3,4-Dimethoxyphenyl)-oxadiazol-5-yl]-3-methoxybenzyl analog | Thienopyrimidine-oxadiazole analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~435 | ~470 | ~520 |
| LogP (Predicted) | 3.8 | 3.2 | 4.1 |
| Hydrogen Bond Acceptors | 6 | 8 | 9 |
| Solubility (mg/mL) | 0.05 | 0.12 | 0.03 |
Key Observations :
- The thienopyrimidine analog’s dual oxadiazole rings increase hydrogen-bond acceptors, which may improve target binding but reduce blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
